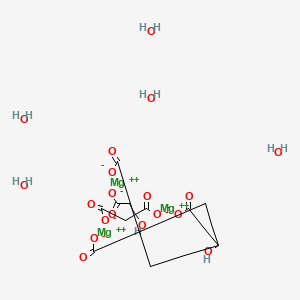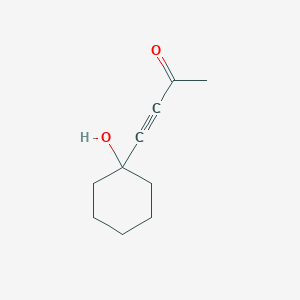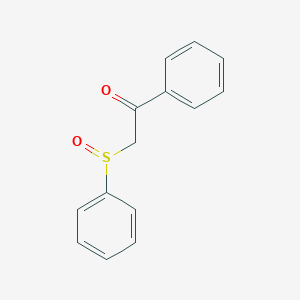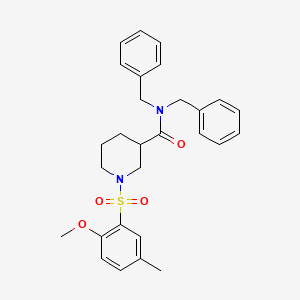
N,N-dibenzyl-1-(2-methoxy-5-methyl-phenyl)sulfonyl-piperidine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-dibenzyl-1-(2-methoxy-5-methyl-phenyl)sulfonyl-piperidine-3-carboxamide: is a complex organic compound that features a piperidine ring substituted with a carboxamide group, a sulfonyl group, and a methoxy-methyl-phenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dibenzyl-1-(2-methoxy-5-methyl-phenyl)sulfonyl-piperidine-3-carboxamide typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.
Introduction of the Carboxamide Group: The carboxamide group is introduced via an amidation reaction, where the piperidine derivative reacts with a carboxylic acid or its derivative in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Sulfonylation: The sulfonyl group is introduced by reacting the piperidine derivative with a sulfonyl chloride in the presence of a base such as triethylamine.
Methoxy-Methyl-Phenyl Substitution: The methoxy-methyl-phenyl group is introduced through a nucleophilic aromatic substitution reaction, where the piperidine derivative reacts with a methoxy-methyl-phenyl halide under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
N,N-dibenzyl-1-(2-methoxy-5-methyl-phenyl)sulfonyl-piperidine-3-carboxamide can undergo various types of chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the carboxamide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives with different functional groups.
Aplicaciones Científicas De Investigación
N,N-dibenzyl-1-(2-methoxy-5-methyl-phenyl)sulfonyl-piperidine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders due to its piperidine core.
Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules, facilitating the construction of diverse chemical libraries.
Material Science: The compound’s unique structure may be explored for the development of novel materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of N,N-dibenzyl-1-(2-methoxy-5-methyl-phenyl)sulfonyl-piperidine-3-carboxamide involves its interaction with specific molecular targets. The piperidine ring can interact with neurotransmitter receptors, potentially modulating their activity. The sulfonyl and carboxamide groups can form hydrogen bonds with biological macromolecules, influencing their function. The methoxy-methyl-phenyl group can enhance the compound’s lipophilicity, aiding in its cellular uptake and distribution.
Comparación Con Compuestos Similares
Similar Compounds
- N,N-dibenzyl-1-(2-methoxy-phenyl)sulfonyl-piperidine-3-carboxamide
- N,N-dibenzyl-1-(2-methyl-phenyl)sulfonyl-piperidine-3-carboxamide
- N,N-dibenzyl-1-(2-methoxy-5-methyl-phenyl)sulfonyl-piperidine-3-carboxylate
Uniqueness
N,N-dibenzyl-1-(2-methoxy-5-methyl-phenyl)sulfonyl-piperidine-3-carboxamide is unique due to the presence of both methoxy and methyl groups on the phenyl ring, which can influence its electronic properties and reactivity. This dual substitution pattern can enhance its interactions with biological targets and improve its pharmacokinetic profile compared to similar compounds.
Propiedades
Número CAS |
5869-80-7 |
|---|---|
Fórmula molecular |
C28H32N2O4S |
Peso molecular |
492.6 g/mol |
Nombre IUPAC |
N,N-dibenzyl-1-(2-methoxy-5-methylphenyl)sulfonylpiperidine-3-carboxamide |
InChI |
InChI=1S/C28H32N2O4S/c1-22-15-16-26(34-2)27(18-22)35(32,33)30-17-9-14-25(21-30)28(31)29(19-23-10-5-3-6-11-23)20-24-12-7-4-8-13-24/h3-8,10-13,15-16,18,25H,9,14,17,19-21H2,1-2H3 |
Clave InChI |
OMUPLQUHXUVNHE-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCCC(C2)C(=O)N(CC3=CC=CC=C3)CC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,2'-Sulfanediylbis[N'-(3,7-dimethylocta-2,6-dien-1-ylidene)propanehydrazide]](/img/structure/B14729329.png)
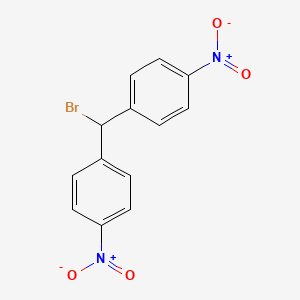
![2-(2-Chloroethyl)benzo[f]isoindole-1,3-dione](/img/structure/B14729334.png)
![7-[2-(Morpholin-4-yl)ethyl]-2H,5H-[1,3]dioxolo[4,5-f]indole](/img/structure/B14729338.png)

![3-[2-Nitro-4-(trifluoromethyl)phenoxy]aniline](/img/structure/B14729373.png)
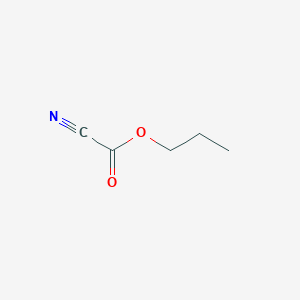
![1-(3-Methylphenyl)-4-{[(4-methylphenyl)sulfanyl]methyl}piperazine](/img/structure/B14729378.png)


